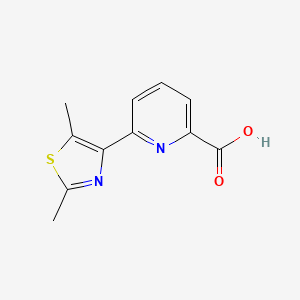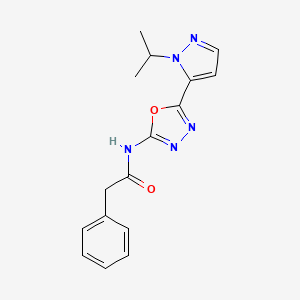![molecular formula C18H14N2OS B2655414 4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 846592-14-1](/img/structure/B2655414.png)
4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran [3,2-D]pyrimidine derivatives have been studied for their potential as PARP-1 inhibitors . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Synthesis Analysis
The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The synthesis of these compounds has been reported to yield a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines in 63%–90% yields .Molecular Structure Analysis
The molecular structure of benzofuran [3,2-D]pyrimidine derivatives has been studied and summarized in the structure-activity relationship of PARP-1 inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran [3,2-D]pyrimidine derivatives include the aza-Wittig reaction and subsequent reactions with carbon disulfide and alkyl halides or halogenated aliphatic esters .Scientific Research Applications
Synthesis and Chemical Properties
"4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine" and its derivatives are of significant interest due to their diverse range of biological activities, including antibacterial, anti-inflammatory, anticancer properties, and their role as inhibitors of platelet aggregation and enhancers of long-term memory. The compound's synthesis involves multi-step chemical reactions that include the use of specific reagents and catalysts under controlled conditions to ensure high yields and purity. The chemical properties and structures of these compounds are meticulously characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS, ensuring the accuracy of the synthesized compounds' identification and purity levels.
Antitumor and Antiviral Activities
A notable application of "4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine" derivatives is in the field of oncology, where these compounds have shown significant antitumor activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes necessary for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), highlighting their potential as chemotherapy agents. Additionally, some derivatives exhibit potent antiviral properties, particularly against HIV-1, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). This dual antitumor and antiviral activity underscores the versatility and therapeutic potential of "4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine" derivatives in the development of new pharmaceuticals.
Antimicrobial and Anti-inflammatory Properties
The antimicrobial activity of "4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine" derivatives further expands their potential therapeutic applications. These compounds have been found to be effective against a variety of pathogenic microorganisms, offering a potential route for the development of new antibacterial and antifungal agents. Moreover, their anti-inflammatory properties suggest a role in the treatment of inflammatory diseases, providing a basis for the development of novel anti-inflammatory drugs with potentially fewer side effects than current treatments.
Fluorescence and Photophysical Properties
Some derivatives of "4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine" exhibit unique solid-state fluorescence properties, making them of interest for applications in materials science, such as the development of new fluorescent materials for sensing and imaging technologies. The ability to tailor the photophysical properties of these compounds through chemical modification opens up new avenues for research in the field of optoelectronics and nanotechnology.
For detailed information and studies related to "4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine" and its applications in scientific research, the following references provide a comprehensive overview:
- Bioactivity and advancements of benzofuro[3,2-d] pyrimidine derivatives (Xu Wei-ming, 2010).
- Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides (Kenichirou Yokota et al., 2012).
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (E. Grivsky et al., 1980).
- Synthesis and anti-HIV-1 activity of thio analogues of dihydroalkoxybenzyloxopyrimidines (A. Mai et al., 1995).
Future Directions
The future directions for the study of “4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” and similar compounds could involve further exploration of their potential as anticancer drugs, particularly as PARP-1 inhibitors . Further studies could also focus on optimizing the synthesis process and improving the yield of these compounds .
properties
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-6-8-13(9-7-12)10-22-18-17-16(19-11-20-18)14-4-2-3-5-15(14)21-17/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMRQYNSJBVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2655337.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)



![ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2655346.png)

![2-Chloro-N-[[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methyl]acetamide](/img/structure/B2655348.png)

